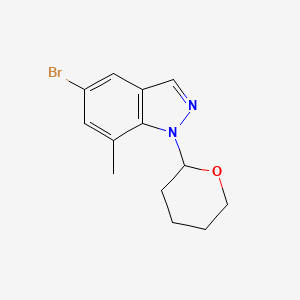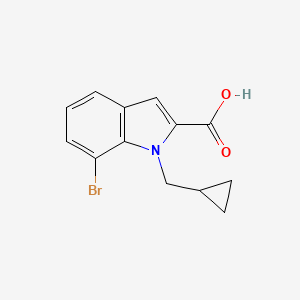
7-Bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The bromine atom at the 7th position and the cyclopropylmethyl group attached to the nitrogen atom of the indole ring make this compound unique and of interest for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid typically involves the following steps:
Cyclopropylmethylation: The attachment of the cyclopropylmethyl group to the nitrogen atom of the indole ring can be carried out using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the bromine atom, potentially leading to the formation of the corresponding hydrogenated indole derivative.
Substitution: The bromine atom at the 7th position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrogenated indole derivatives.
Substitution: Formation of new indole derivatives with various functional groups.
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Studies: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine:
Drug Development: The unique structure of the compound makes it a candidate for drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 7-Bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of specific pathways. The bromine atom and the cyclopropylmethyl group can influence the compound’s binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
7-Bromo-1-methyl-2-phenyl-1H-indole-3-carboxylic acid: Similar structure but with a phenyl group instead of a cyclopropylmethyl group.
7-Bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Similar bromination pattern but different core structure.
Uniqueness: The presence of the cyclopropylmethyl group and the specific positioning of the bromine atom make 7-Bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid unique
Eigenschaften
Molekularformel |
C13H12BrNO2 |
|---|---|
Molekulargewicht |
294.14 g/mol |
IUPAC-Name |
7-bromo-1-(cyclopropylmethyl)indole-2-carboxylic acid |
InChI |
InChI=1S/C13H12BrNO2/c14-10-3-1-2-9-6-11(13(16)17)15(12(9)10)7-8-4-5-8/h1-3,6,8H,4-5,7H2,(H,16,17) |
InChI-Schlüssel |
DVPDUQKUJGRXEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CN2C(=CC3=C2C(=CC=C3)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


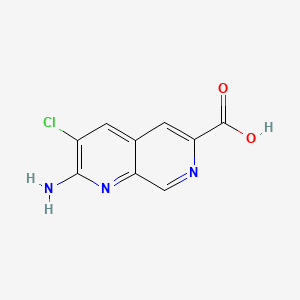
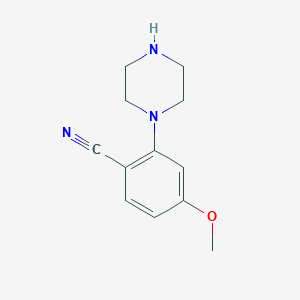
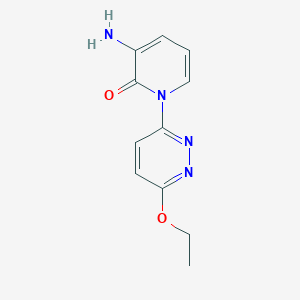


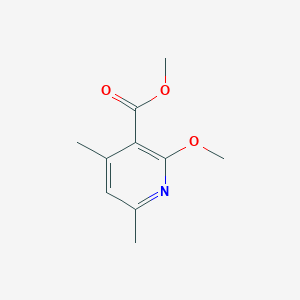
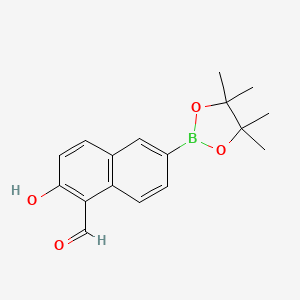
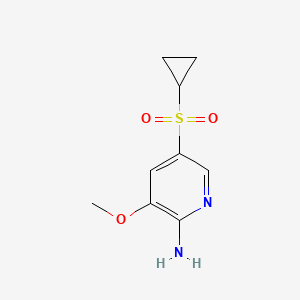
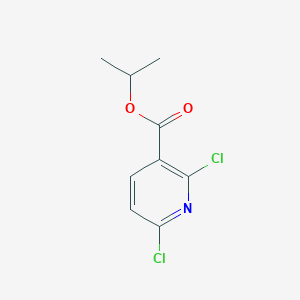
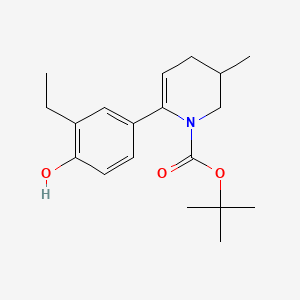

![n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13927122.png)
